molecular formula C4H5NO B1620202 Oxiraneacetonitrile CAS No. 624-58-8

Oxiraneacetonitrile

Cat. No.: B1620202
CAS No.: 624-58-8
M. Wt: 83.09 g/mol
InChI Key: PITLRSDLRTWZGP-UHFFFAOYSA-N
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Description

Oxiraneacetonitrile, also known as 2-Oxiranylacetonitrile, is a chemical compound with the formula C4H5NO. It contains a three-membered oxirane ring (epoxide) attached to an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiraneacetonitrile can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with sodium cyanide in the presence of a phase-transfer catalyst. The reaction typically occurs under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure high efficiency and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxiraneacetonitrile undergoes various chemical reactions, including:

    Ring-opening reactions: The oxirane ring is highly strained and can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.

    Substitution reactions: The nitrile group can participate in substitution reactions, leading to the formation of amides, esters, and other derivatives.

Common Reagents and Conditions

    Amines: Used in ring-opening reactions to form amino alcohols.

    Carboxylic acids: React with this compound to produce β-hydroxypropyl esters.

    Alcohols: Can open the oxirane ring to form hydroxy ethers.

Major Products Formed

    Amino alcohols: Formed from the reaction with amines.

    β-Hydroxypropyl esters: Result from the reaction with carboxylic acids.

    Hydroxy ethers: Produced from the reaction with alcohols.

Scientific Research Applications

Oxiraneacetonitrile has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Derivatives of this compound, such as oxcarbazepine, are studied for their potential use in treating epilepsy.

    Material Science: Utilized in the development of new materials with unique properties.

    Catalysis: Employed as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of oxiraneacetonitrile involves the reactivity of the oxirane ring and the nitrile group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that relieve the ring strain. The nitrile group can participate in various substitution reactions, enhancing the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Epichlorohydrin: Similar in structure but lacks the nitrile group.

    Acrylonitrile: Contains a nitrile group but lacks the oxirane ring.

    Oxetaneacetonitrile: Contains a four-membered ring instead of a three-membered oxirane ring.

Uniqueness

Oxiraneacetonitrile is unique due to the presence of both the oxirane ring and the nitrile group, which confer distinct reactivity and versatility in chemical reactions. This combination allows for a wide range of applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

2-(oxiran-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c5-2-1-4-3-6-4/h4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITLRSDLRTWZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983637
Record name (Oxiran-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-58-8, 6509-08-6
Record name Epicyanohydrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyronitrile, 3,4-epoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiraneacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Oxiran-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPICYANOHYDRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DWB6S23NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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